molecular formula C₂₈₅H₄₃₄N₇₄O₈₈S₂ B1574800 Ramucirumab CAS No. 947687-13-0

Ramucirumab

Cat. No. B1574800
M. Wt: 6369.07
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ramucirumab is a monoclonal antibody that is used in the treatment of cancer. It is a recombinant human IgG1 monoclonal antibody that binds to the vascular endothelial growth factor receptor 2 (VEGFR-2) and inhibits angiogenesis. The drug is used in the treatment of various types of cancer, including gastric cancer, colorectal cancer, and non-small cell lung cancer.

Scientific Research Applications

  • Targeted Inhibition in Various Malignancies :

    • Ramucirumab shows promising antitumor efficacy and tolerability in Phase I – II trials across different malignancies, notably in metastatic gastric cancer. The REGARD trial exhibited a median overall survival of 5.2 months with ramucirumab compared to 3.8 months on placebo (Clarke & Hurwitz, 2013).
  • Combination Therapy in Lung Cancer :

    • In a phase 3 trial (REVEL), ramucirumab plus docetaxel was used for second-line treatment in stage IV non-small-cell lung cancer after platinum-based therapy. This combination improved survival compared to the control group, indicating its efficacy in lung cancer treatment (Garon et al., 2014).
  • Application in Hepatocellular Carcinoma :

    • Ramucirumab is indicated for unresectable advanced/recurrent gastric cancer, colorectal cancer, and non-small-cell lung cancer. A randomized phase III trial (REACH-2) investigated its use as second-line treatment following first-line sorafenib therapy for advanced hepatocellular carcinoma, demonstrating superiority over placebo in overall survival (Kudo, 2018).
  • Preclinical and Clinical Development Review :

    • Ramucirumab, selectively inhibiting VEGFR-2, has undergone extensive preclinical and clinical development, showing promise in treating different tumor types either alone or in combination with chemotherapy. It has been FDA approved for advanced/metastatic gastric cancer or gastroesophageal junction carcinoma, with ongoing evaluation in metastatic breast cancer and advanced non-small-cell lung cancer (Aprile et al., 2014).
  • Monotherapy in Gastric or Gastro-oesophageal Junction Adenocarcinoma :

    • The REGARD trial assessed ramucirumab as a monotherapy, highlighting its role in prolonging survival in patients with advanced gastric or gastro-oesophageal junction adenocarcinoma after first-line chemotherapy (Fuchs et al., 2014).
  • Safety and Efficacy in Colorectal Cancer :

    • Ramucirumab, combined with FOLFIRI, is approved for second-line treatment of metastatic colorectal cancer (mCRC). Its safety and tolerability profile have been reviewed, underscoring its effectiveness and manageable toxicity in pretreated mCRC patients (Noguerido et al., 2018).

properties

CAS RN

947687-13-0

Product Name

Ramucirumab

Molecular Formula

C₂₈₅H₄₃₄N₇₄O₈₈S₂

Molecular Weight

6369.07

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.